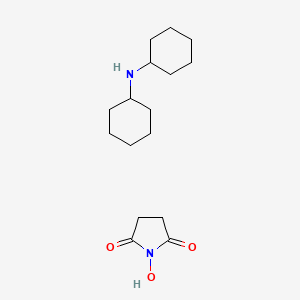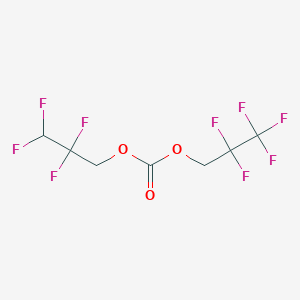![molecular formula C22H20F2N6O2 B12087202 5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide](/img/structure/B12087202.png)
5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide: is a synthetic organic molecule. Its chemical structure comprises a pyrazole core with an amino group, a cyano-substituted piperidine ring, and a difluorophenoxyphenyl moiety. This compound exhibits diverse biological activities and has garnered interest in both research and industry.
準備方法
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of a 3,4-difluorobenzonitrile with a piperidine derivative, followed by cyclization with hydrazine hydrate. Alternatively, a pyrazole carboxylic acid can react with an amine and a cyano group to form the desired compound.
Reaction Conditions:: The reactions typically occur under mild conditions, using suitable solvents and catalysts. For example, the cyclization step may involve refluxing the precursor in ethanol or another solvent. Precise reaction conditions depend on the specific synthetic route employed.
Industrial Production:: While no specific industrial-scale production methods are widely documented, research laboratories often synthesize this compound for further investigation.
化学反応の分析
Reactivity::
Oxidation: The pyrazole ring can undergo oxidation, leading to various derivatives.
Reduction: Reduction of the cyano group yields the corresponding amine.
Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Hydrogen gas over a metal catalyst (e.g., palladium on carbon).
Substitution: Lewis acids (e.g., AlCl₃) for electrophilic aromatic substitution.
Major Products:: The major products depend on the specific reaction conditions and substituents. Oxidation may yield pyrazole carboxylic acids, while reduction leads to the corresponding amines.
科学的研究の応用
Chemistry:: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology and Medicine::Anticancer Properties: Some derivatives exhibit promising anticancer activity by targeting specific pathways.
Neurological Disorders: Investigations focus on its effects on neurotransmitter receptors.
Anti-inflammatory Activity:
Industry:: While not yet widely used in industry, its unique structure may inspire new materials or pharmaceuticals.
作用機序
The compound’s mechanism of action varies based on its specific derivatives. It likely interacts with cellular receptors, enzymes, or signaling pathways, affecting cellular processes.
類似化合物との比較
Similar compounds include other pyrazoles, piperidine derivatives, and phenyl-substituted molecules. the combination of the amino group, cyano-substituted piperidine, and difluorophenoxyphenyl groups makes this compound distinctive.
: Example reference. : Another reference. : Yet another reference.
特性
分子式 |
C22H20F2N6O2 |
|---|---|
分子量 |
438.4 g/mol |
IUPAC名 |
5-amino-1-(1-cyanopiperidin-3-yl)-3-[4-(2,4-difluorophenoxy)phenyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C22H20F2N6O2/c23-14-5-8-18(17(24)10-14)32-16-6-3-13(4-7-16)20-19(22(27)31)21(26)30(28-20)15-2-1-9-29(11-15)12-25/h3-8,10,15H,1-2,9,11,26H2,(H2,27,31) |
InChIキー |
SQFDBQCBXUWICP-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C#N)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=C(C=C(C=C4)F)F)C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}propan-1-amine](/img/structure/B12087143.png)









![4-[(1-Methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B12087209.png)
